REACTION_SMILES
|
[CH3:1][n:2]1[n:3][c:4]([CH3:15])[c:5]2[n:6][c:7]([CH:12]([CH3:13])[CH3:14])[n:8][c:9]([OH:11])[c:10]12.[Cl:16][P:17]([Cl:18])([Cl:19])([Cl:20])[Cl:21].[P:22]([Cl:23])([Cl:24])([Cl:25])=[O:26]>>[CH3:1][n:2]1[n:3][c:4]([CH3:15])[c:5]2[n:6][c:7]([CH:12]([CH3:13])[CH3:14])[n:8][c:9]([Cl:16])[c:10]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1nn(C)c2c(O)nc(C(C)C)nc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClP(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1nn(C)c2c(Cl)nc(C(C)C)nc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |